molecular formula C21H23N3O2 B2478815 4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide CAS No. 1396879-69-8

4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2478815
CAS RN: 1396879-69-8
M. Wt: 349.434
InChI Key: OQTURMVKWOTOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide, also known as P7C3, is a chemical compound that has been studied extensively for its potential neuroprotective properties. It was first identified in 2010 as a small molecule that could protect newborn neurons in the hippocampus of mice from cell death. Since then, P7C3 has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic applications.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its key features include:

Electro-Optic Materials Enhancement

Researchers have explored the use of this compound to improve the electro-optical responses of liquid crystal (LC) devices. By doping LCs with organic N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), enhancements in LC performance have been observed .

Sigma Receptor Ligand

The compound has been synthesized as a novel iodinated ligand for sigma receptors. It exhibits high affinity for the sigma-1 receptor (Ki = 0.38 nM) and selectivity for sigma-1. This makes it a promising candidate for single-photon emission computed tomography (SPECT) imaging studies .

properties

IUPAC Name

4-[(4-cyanophenyl)methoxymethyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-14-17-6-8-18(9-7-17)15-26-16-19-10-12-24(13-11-19)21(25)23-20-4-2-1-3-5-20/h1-9,19H,10-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTURMVKWOTOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.